molecular formula C25H29N3O5 B11171353 1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11171353
M. Wt: 451.5 g/mol
InChI Key: GIOADMPOYSAELP-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethoxyphenyl group, and a tetrahydrofuran-2-ylmethyl carbamoyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution of a phenyl group with an ethoxy group, often using ethyl iodide in the presence of a base.

    Attachment of the Tetrahydrofuran-2-ylmethyl Carbamoyl Group: This step involves the reaction of tetrahydrofuran-2-ylmethyl amine with a suitable carboxylic acid derivative to form the carbamoyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-ethylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
  • 1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

Uniqueness: 1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H29N3O5/c1-2-32-19-11-9-18(10-12-19)28-16-17(14-23(28)29)24(30)27-22-8-4-3-7-21(22)25(31)26-15-20-6-5-13-33-20/h3-4,7-12,17,20H,2,5-6,13-16H2,1H3,(H,26,31)(H,27,30)

InChI Key

GIOADMPOYSAELP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4

Origin of Product

United States

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